(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5-position of the pyrimidine ring and two bisphosphonic acid ester groups at the 2 and 4 positions. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester typically involves multiple steps. One common method includes the nitration of a pyrimidine precursor followed by the introduction of bisphosphonic acid ester groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bisphosphonic acid ester groups can chelate metal ions or interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substitution pattern and functional groups.
2-Pyrrolidone: Another nitrogen-containing heterocycle with different chemical properties and applications.
Piperidine derivatives: Compounds with a piperidine ring that exhibit different biological activities.
Uniqueness
(5-Nitro-2,4-pyrimidinediyl)bisphosphonic acid tetramethyl ester is unique due to the combination of its nitro group and bisphosphonic acid ester groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other pyrimidine derivatives.
Properties
CAS No. |
81216-16-2 |
---|---|
Molecular Formula |
C8H13N3O8P2 |
Molecular Weight |
341.15 g/mol |
IUPAC Name |
2,4-bis(dimethoxyphosphoryl)-5-nitropyrimidine |
InChI |
InChI=1S/C8H13N3O8P2/c1-16-20(14,17-2)7-6(11(12)13)5-9-8(10-7)21(15,18-3)19-4/h5H,1-4H3 |
InChI Key |
NDVHKTPXXJTDNB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=NC(=NC=C1[N+](=O)[O-])P(=O)(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.